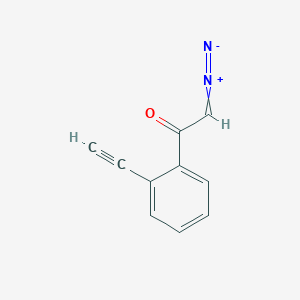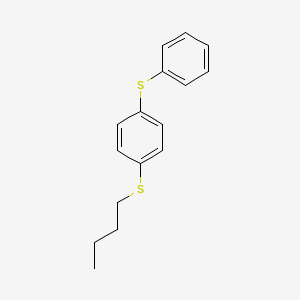
1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Butylsulfanyl)-4-(phénylsulfanyl)benzène est un composé organique caractérisé par la présence à la fois de groupes butylsulfanyl et phénylsulfanyl liés à un cycle benzénique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(Butylsulfanyl)-4-(phénylsulfanyl)benzène implique généralement la réaction du 1-bromo-4-(phénylsulfanyl)benzène avec le butylthiol en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant approprié tel que le diméthylformamide (DMF) sous reflux. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir le composé souhaité avec un rendement élevé.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 1-(Butylsulfanyl)-4-(phénylsulfanyl)benzène ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la recristallisation ou la distillation.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(Butylsulfanyl)-4-(phénylsulfanyl)benzène peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes sulfanyl peuvent être oxydés en sulfoxydes ou en sulfones à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit pour éliminer les groupes sulfanyl, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque et autres peroxydes.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogènes, agents nitrants et agents sulfonants en conditions acides ou basiques.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés désulfanyl.
Substitution : Dérivés halogénés, nitrés ou sulfonés du cycle benzénique.
Applications de la recherche scientifique
Le 1-(Butylsulfanyl)-4-(phénylsulfanyl)benzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux, notamment les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 1-(Butylsulfanyl)-4-(phénylsulfanyl)benzène implique son interaction avec diverses cibles moléculaires. Les groupes sulfanyl peuvent participer à des réactions redox, influençant la réactivité du composé et son interaction avec les molécules biologiques. Le cycle benzénique fournit un cadre stable pour ces interactions, permettant au composé de participer à divers processus chimiques et biologiques.
Applications De Recherche Scientifique
1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(Méthylsulfanyl)-4-(phénylsulfanyl)benzène
- 1-(Éthylsulfanyl)-4-(phénylsulfanyl)benzène
- 1-(Propylsulfanyl)-4-(phénylsulfanyl)benzène
Unicité
Le 1-(Butylsulfanyl)-4-(phénylsulfanyl)benzène est unique en raison de la présence du groupe butylsulfanyl, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues méthylique, éthylique et propylique
Propriétés
Numéro CAS |
142920-96-5 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-butylsulfanyl-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3 |
Clé InChI |
BJZARAMOLCYCNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CC=C(C=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


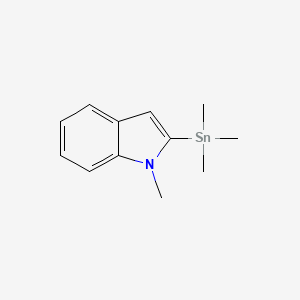
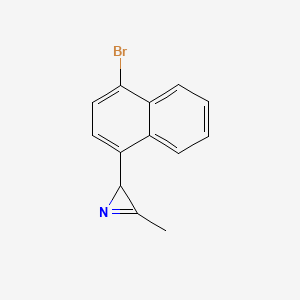
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
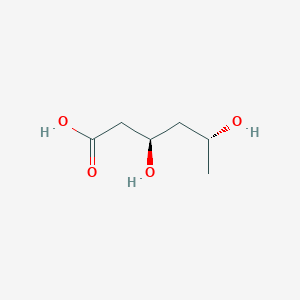
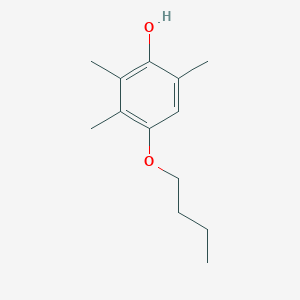

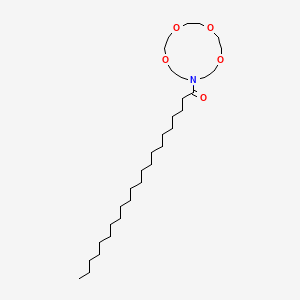
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)

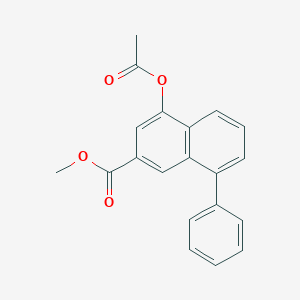
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)
